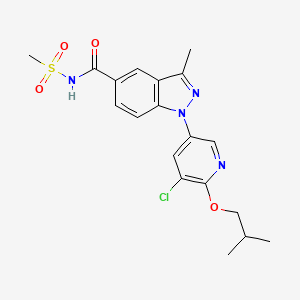
Ebvaciclib
Overview
Description
PF-06873600 is a small molecule inhibitor that targets cyclin-dependent kinases 2, 4, and 6. These kinases play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. PF-06873600 has shown promising preclinical and clinical activity, particularly in cancers with elevated MYC activity .
Mechanism of Action
PF-06873600, also known as Ebvaciclib, is a novel compound that has been developed for its potential antineoplastic activity . This article will delve into the various aspects of its mechanism of action.
Target of Action
PF-06873600 is a potent inhibitor of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in cell cycle regulation, and their dysregulation is often associated with the development and progression of cancer .
Mode of Action
Upon administration, this compound selectively targets, binds to, and inhibits the activity of CDK2/4/6 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by PF-06873600 involves the inhibition of CDK2/4/6, which in turn disrupts the cell cycle . This disruption can lead to the induction of apoptosis, thereby inhibiting tumor cell proliferation . Furthermore, PF-06873600 has been found to preferentially inhibit models activated by the oncogene MYC .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The impact of these properties on the bioavailability of PF-06873600 is currently under investigation .
Result of Action
The primary result of PF-06873600’s action is the inhibition of tumor cell proliferation . By causing cell cycle arrest and inducing apoptosis, the compound can effectively inhibit the growth of tumor cells . It exhibits robust anti-tumor activity in preclinical models .
Action Environment
The efficacy and stability of PF-06873600 can be influenced by various environmental factors. It’s worth noting that the compound is being evaluated in clinical trials, which should provide more insights into its performance in different environments .
Biochemical Analysis
Biochemical Properties
PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .
Cellular Effects
PF-06873600 has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . PF-06873600 exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .
Molecular Mechanism
The molecular mechanism of PF-06873600 involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, PF-06873600 prevents the phosphorylation of RB1, thereby limiting cell proliferation .
Dosage Effects in Animal Models
Specific dosage effects of PF-06873600 in animal models are not currently available in the literature. It has been reported that PF-06873600 exhibits efficacy in multiple in vivo tumor models .
Metabolic Pathways
The specific metabolic pathways that PF-06873600 is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .
Subcellular Localization
The subcellular localization of PF-06873600 is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .
Preparation Methods
The synthesis of PF-06873600 involves structure-based drug design and Free-Wilson analysis to optimize a series of cyclin-dependent kinase inhibitors. The compound is a pyridopyrimidine derivative, and its synthesis includes multiple steps of chemical reactions, including cyclization and functional group modifications . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
PF-06873600 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
PF-06873600 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.
Biology: Helps in understanding the role of cyclin-dependent kinases in cell cycle regulation and apoptosis.
Medicine: Shows potential as a therapeutic agent in treating cancers, particularly those resistant to other cyclin-dependent kinase inhibitors.
Industry: Used in the development of new cancer therapies and in research to overcome resistance mechanisms in cancer treatment
Comparison with Similar Compounds
PF-06873600 is unique in its ability to inhibit cyclin-dependent kinases 2, 4, and 6 simultaneously. Similar compounds include:
Palbociclib: Inhibits cyclin-dependent kinases 4 and 6 but not 2.
Ribociclib: Another inhibitor of cyclin-dependent kinases 4 and 6.
Abemaciclib: Inhibits cyclin-dependent kinases 4 and 6 with some activity against cyclin-dependent kinase 2. PF-06873600’s ability to target all three kinases provides a broader spectrum of activity and potential to overcome resistance mechanisms seen with other inhibitors
Properties
IUPAC Name |
6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKHLDZKRQLLN-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185857-97-8 | |
| Record name | Ebvaciclib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EBVACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.
A: PF-06873600 binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that PF-06873600 effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.
A: Preclinical studies have demonstrated promising antitumor activity of PF-06873600, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, PF-06873600 effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.
A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to PF-06873600. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including PF-06873600. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.
A: PF-06873600 has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PF-06873600, both as a single agent and in combination with endocrine therapy.
A: Combining PF-06873600 with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.
A: While specific structural data for PF-06873600 is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



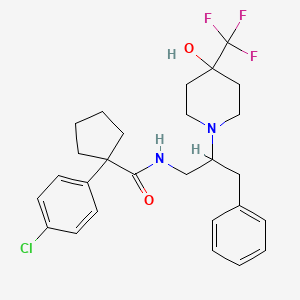
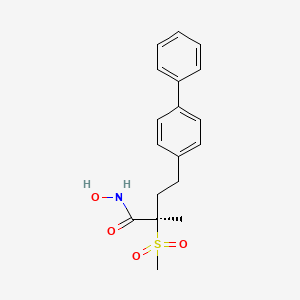
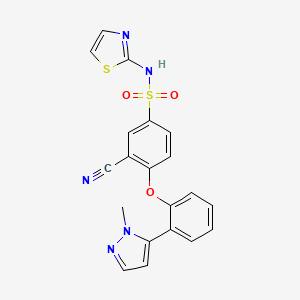
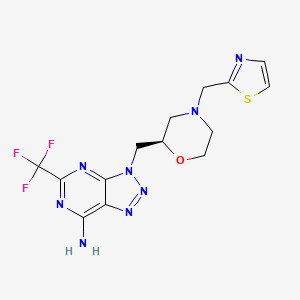
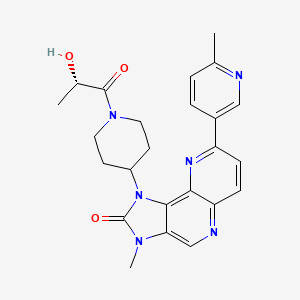
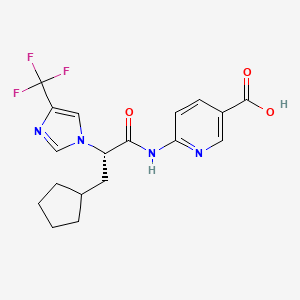
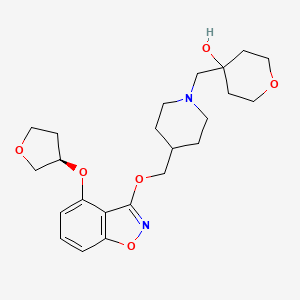
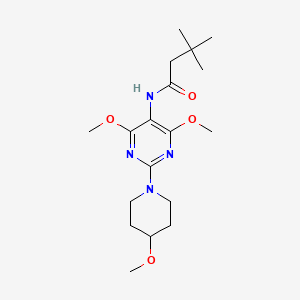
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B609951.png)
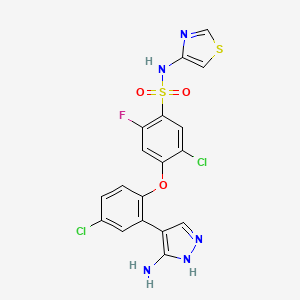
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
